molecular formula C16H21N3O4 B2620202 N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)acetamide CAS No. 491867-79-9

N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B2620202
CAS No.: 491867-79-9
M. Wt: 319.361
InChI Key: DNCLERRKCDJSBJ-UHFFFAOYSA-N
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Description

N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)acetamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzodioxole ring, an acetyl group, and a piperazine moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Piperazine Derivative Synthesis: The piperazine moiety is synthesized by reacting piperazine with methyl iodide to form 4-methylpiperazine.

    Coupling Reaction: The final step involves coupling the acetylated benzodioxole derivative with the piperazine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated benzodioxole derivatives.

Scientific Research Applications

N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring may facilitate binding to aromatic residues in the active site of enzymes, while the piperazine moiety can interact with polar or charged regions. This dual interaction can modulate the activity of the target enzyme or receptor, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethanamide: Similar structure but with an ethanamide group instead of an acetamide group.

    N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)propionamide: Contains a propionamide group instead of an acetamide group.

Uniqueness

N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzodioxole ring and the piperazine moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-11(20)12-7-14-15(23-10-22-14)8-13(12)17-16(21)9-19-5-3-18(2)4-6-19/h7-8H,3-6,9-10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCLERRKCDJSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)CN3CCN(CC3)C)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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